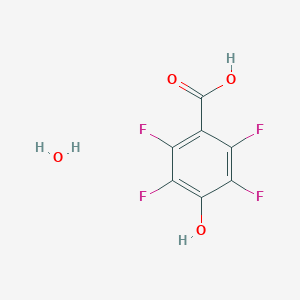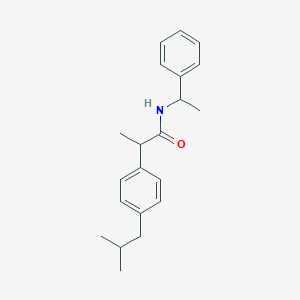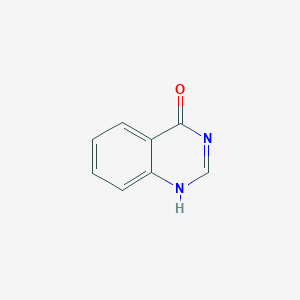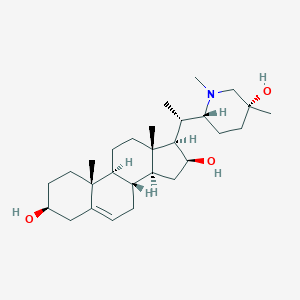
Pingbeinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pingbeinine is a natural alkaloid compound that is extracted from the bark of the Pingbei tree (Corydalis hendersonii). This compound has been found to have several interesting biochemical and physiological effects, making it a promising candidate for scientific research applications.
Wirkmechanismus
The mechanism of action of Pingbeinine is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to a decrease in inflammation and pain. Additionally, this compound has been found to have a modulatory effect on the activity of certain neurotransmitters in the brain, which may explain its potential as an anti-depressant and anti-anxiety agent.
Biochemische Und Physiologische Effekte
Pingbeinine has been found to have several interesting biochemical and physiological effects, including its ability to decrease inflammation and pain, as well as its potential as an anti-depressant and anti-anxiety agent. Additionally, this compound has been shown to have anti-tumor effects, making it a promising candidate for further research in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Pingbeinine in lab experiments is that it is a natural compound, which means that it is less likely to have adverse side effects than synthetic compounds. Additionally, this compound has been found to have a relatively low toxicity, making it a safe candidate for further research. However, one of the limitations of using Pingbeinine in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for research on Pingbeinine, including its potential as an anti-tumor agent, as well as its use as an anti-depressant and anti-anxiety agent. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential uses in other areas of medicine.
In conclusion, Pingbeinine is a promising natural compound that has several interesting biochemical and physiological effects. Its potential as an anti-inflammatory, anti-tumor, and analgesic agent, as well as its possible use as an anti-depressant and anti-anxiety agent, make it a promising candidate for further scientific research.
Synthesemethoden
The synthesis of Pingbeinine can be achieved through several methods, including extraction from the bark of the Pingbei tree, as well as chemical synthesis in the laboratory. However, the most common method of obtaining Pingbeinine is through the extraction of the alkaloid from the bark of the Pingbei tree.
Wissenschaftliche Forschungsanwendungen
Pingbeinine has been found to have several interesting scientific research applications, including its use as an anti-inflammatory, anti-tumor, and analgesic agent. Additionally, this compound has been shown to have potential as an anti-depressant and anti-anxiety agent, making it a promising candidate for further research in these areas.
Eigenschaften
CAS-Nummer |
131984-89-9 |
|---|---|
Produktname |
Pingbeinine |
Molekularformel |
C28H47NO3 |
Molekulargewicht |
445.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2R,5R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C28H47NO3/c1-17(23-10-11-26(2,32)16-29(23)5)25-24(31)15-22-20-7-6-18-14-19(30)8-12-27(18,3)21(20)9-13-28(22,25)4/h6,17,19-25,30-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-,27+,28+/m1/s1 |
InChI-Schlüssel |
JTBAWWCDNDKCDH-NCGAYPANSA-N |
Isomerische SMILES |
C[C@H]([C@H]1CC[C@@](CN1C)(C)O)[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |
SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Kanonische SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Synonyme |
pingbeinine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



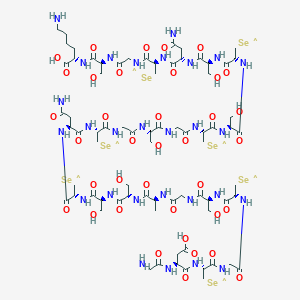
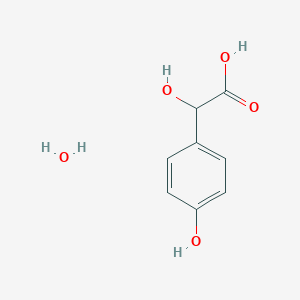
![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)
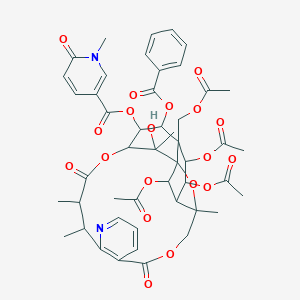
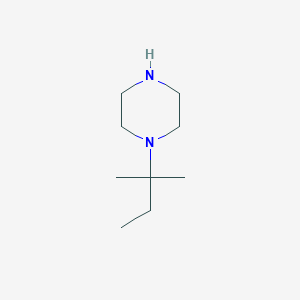
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
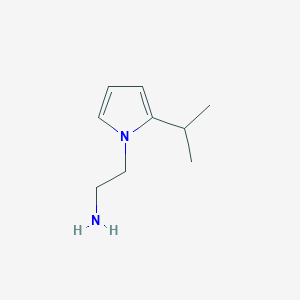
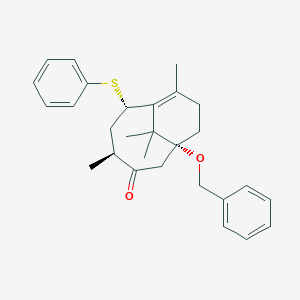
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
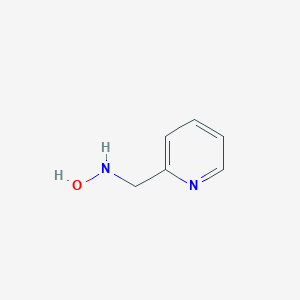
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
